Dichlorofluoro acetonitrile

Overview

Description

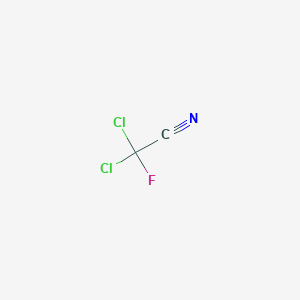

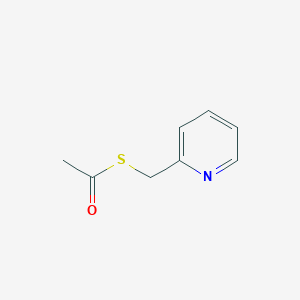

Dichlorofluoro acetonitrile (chemical formula: C₂Cl₂FN) is a compound with a molecular weight of approximately 127.933 g/mol. Its IUPAC Standard InChI is InChI=1S/C2Cl2FN/c3-2(4,5)1-6 . The chemical structure of dichlorofluoro acetonitrile is shown below:

Molecular Structure Analysis

Dichlorofluoro acetonitrile consists of two chlorine atoms, one fluorine atom, and one nitrile group attached to a two-carbon backbone. The molecular structure is shown above .

Chemical Reactions Analysis

The reactivity of dichlorofluoro acetonitrile remains an area of interest. For instance, understanding its reaction with other compounds, especially in the presence of solvents, can provide valuable insights. Time-resolved infrared (IR) absorption spectroscopy has been employed to study the production of hydrogen fluoride (HF) from fluorine atom reactions in liquid acetonitrile .

Scientific Research Applications

Developmental Toxicity in Mice : Dichloroacetonitrile, a related compound to Dichlorofluoroacetonitrile, was studied for its potential adverse effects on the fetal brain development in mice. Maternal exposure to Dichloroacetonitrile resulted in oxidative stress and apoptotic imbalance in the fetal brain, leading to neurodegeneration (Esmat et al., 2012).

Toxicological Analysis of Haloacetonitriles : A study evaluated the toxic characteristics of haloacetonitriles, including Dichlorofluoroacetonitrile, and their effect on mammalian cell cytotoxicity, genotoxicity, and thiol reactivity. This research is crucial in understanding the comparative toxicity of these compounds and their impact on human health (Wei et al., 2020).

Formation in Water Treatment Processes : Research into the formation of disinfection by-products, including haloacetonitriles like Dichlorofluoroacetonitrile, in the chlorination process of drinking water highlights the potential health hazards these compounds pose when present in tap water (Kim et al., 2003).

Role in Genetic Mitochondrial Diseases : Dichloroacetate, which has structural similarities to Dichlorofluoroacetonitrile, has been investigated as a potential therapeutic agent for genetic mitochondrial diseases. This highlights the broader potential medical applications of compounds structurally related to Dichlorofluoroacetonitrile (Stacpoole et al., 2008).

Toxicity of Nitrogen-Containing DBPs : Research into haloacetonitriles, a class of nitrogenous disinfection by-products including Dichlorofluoroacetonitrile, revealed their toxic nature. These compounds are more toxic than regulated carbon-based disinfection by-products, raising health concerns due to their potential formation in drinking water (Muellner et al., 2007).

Hydrolysis and Stability in Water : A study on the hydrolysis rates of haloacetonitriles, including Dichlorofluoroacetonitrile, in aqueous solutions showed their stability varies with pH and halogen atoms in the molecule. This research is significant for predicting the degradation of such compounds in water treatment processes (Glezer et al., 1999).

Cytotoxicity and Genotoxicity of Disinfection By-Products : Research on the genotoxicity of disinfection by-products, including haloacetonitriles like Dichlorofluoroacetonitrile, indicates their potential to cause chromosomal damage in human liver cells. This research is relevant for understanding the health risks associated with water disinfection by-products (Wen-qing & Key, 2012).

properties

IUPAC Name |

2,2-dichloro-2-fluoroacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2FN/c3-2(4,5)1-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXUTRMGQCBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870509 | |

| Record name | Dichloro(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353-82-2 | |

| Record name | Dichloro(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

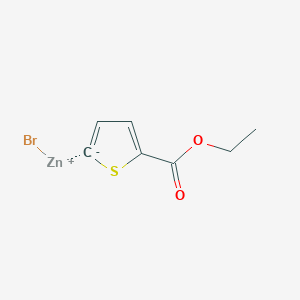

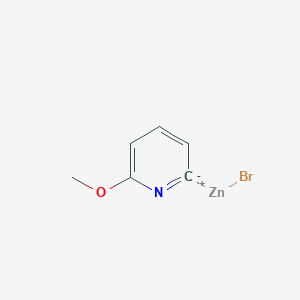

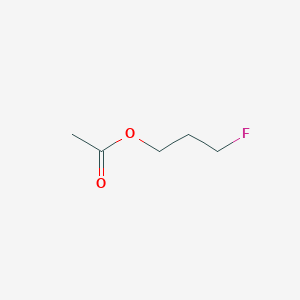

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)

![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)

![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)

![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)